molecular formula C49H65N11O16S3 B15092472 H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.NH3

H-DL-Asp-DL-Tyr(SO3H)-DL-Met-Gly-DL-Trp-DL-Met-DL-Asp-DL-Phe-NH2.NH3

Cat. No.: B15092472
M. Wt: 1160.3 g/mol
InChI Key: SKHSHPLUIPFDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sincalide ammonium is synthesized through solid-phase peptide synthesis. The process involves the following steps:

Industrial Production Methods

Industrial production of sincalide ammonium involves large-scale solid-phase peptide synthesis, followed by purification processes such as ultrafiltration and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sincalide ammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Substitution Reagents: Such as halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Sincalide ammonium has a wide range of scientific research applications, including:

Mechanism of Action

Sincalide ammonium exerts its effects by mimicking the action of endogenous cholecystokinin. When injected intravenously, it stimulates the contraction of the gallbladder, leading to bile evacuation. This process is similar to the physiological response to endogenous cholecystokinin. Additionally, it stimulates the pancreatic secretion of bicarbonate and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sincalide ammonium is unique due to its potent and rapid action in promoting bile secretion and gallbladder contraction. It retains most of the biological activities of cholecystokinin, making it a valuable tool in both research and clinical diagnostics .

Properties

Molecular Formula

C49H65N11O16S3

Molecular Weight

1160.3 g/mol

IUPAC Name

3-amino-4-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;azane

InChI

InChI=1S/C49H62N10O16S3.H3N/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27;/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74);1H3

InChI Key

SKHSHPLUIPFDPM-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N.N

Origin of Product

United States

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